

A Comparative Analysis of Carbon Monoxide and Carbon Dioxide in Surface Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon oxide*

Cat. No.: *B1173338*

[Get Quote](#)

A deep dive into the surface interactions of CO and CO₂, offering a comparative analysis of their adsorption, dissociation, and reaction pathways on various material surfaces. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.

The distinct behaviors of carbon monoxide (CO) and carbon dioxide (CO₂) at the gas-solid interface are fundamental to numerous applications, from catalysis and environmental science to materials science and beyond. While structurally similar, the nuanced differences in their electronic configurations lead to vastly different modes of interaction with surfaces. This guide elucidates these differences through a comparative study, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Comparative Data on Surface Interactions

The interaction of CO and CO₂ with a surface is typically characterized by its adsorption energy, representing the strength of the bond formed, and the energy barrier required for dissociation, a critical step in many catalytic reactions. The following tables summarize these key quantitative parameters for CO and CO₂ on a variety of metal and metal oxide surfaces, as determined by Density Functional Theory (DFT) calculations and experimental techniques such as Temperature Programmed Desorption (TPD).

Adsorption Energies of CO and CO₂ on Metal Surfaces

Metal Surface	CO Adsorption Energy (eV)	CO2 Adsorption Energy (eV)	Reference
Fe(110)	-	-	[1]
Fe(100)	-	-0.87	[2]
Ni(110)	-1.43	-0.64	[3]
Ni(100)	-	-	[4]
Ni(111)	-	-	[4]
Cu(111)	-	-0.21 to -0.28	[3]
Cu(100)	-	-0.27 to -0.31	[3]
Cu(110)	-	-0.22	[3]
Rh(111)	-	-	[4]
Pd(111)	-	-	[4]
Pt(111)	-	-	[4]
Ag(111)	-	-0.02	[5]
Co(0001)	-	-	[4]
Ru(0001)	-	-	[4]
Ir(111)	-	-	[4]
Os(0001)	-	-	[4]

Dissociation Barriers of CO2 on Metal Surfaces

Metal Surface	CO ₂ Dissociation Barrier (eV)	Reference
Fe(110)	< Ru(0001)	[4]
Ir(100)	< Ru(0001)	[4]
Ru(0001)	< Os(0001)	[4]
Rh(100)	< Os(0001)	[4]
Co(0001)	< Os(0001)	[4]
Ni(100)	< Os(0001)	[4]
Os(0001)	< Ir(111)	[4]
Ni(111)	< Ir(111)	[4]
Ir(111)	< Fe(100)	[4]
Rh(111)	< Fe(100)	[4]
Ni(110)	< Fe(100)	[4]
Fe(100)	< Cu(100)	[4]
Pt(111)	< Cu(100)	[4]
Cu(100)	< Cu(111)	[4]
Pd(111)	< Cu(111)	[4]
Cu(111)	-	[4]

Key Experimental Protocols

The quantitative data presented in this guide are primarily derived from three key techniques: Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Density Functional Theory (DFT) calculations. Understanding the methodologies behind these techniques is crucial for interpreting the data and designing future experiments.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique for studying the desorption kinetics of adsorbates from a surface.

Methodology:

- Sample Preparation: The sample surface is cleaned in an ultra-high vacuum (UHV) chamber through cycles of sputtering with inert gas ions (e.g., Ar⁺) and annealing at high temperatures to restore surface order.
- Adsorption: The gas of interest (CO or CO₂) is introduced into the chamber at a controlled pressure and temperature, allowing it to adsorb onto the sample surface. The exposure is typically measured in Langmuirs (1 L = 10⁻⁶ Torr·s).[6]
- Desorption: The sample is then heated at a linear rate (e.g., 2-10 K/s).[7] A mass spectrometer monitors the partial pressure of the desorbing species as a function of temperature.
- Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) provides information on the desorption energy, the order of the desorption process, and the presence of different binding states. The Polanyi-Wigner equation is often used to model the desorption process and extract kinetic parameters.[8]

X-ray Photoelectron Spectroscopy (XPS)

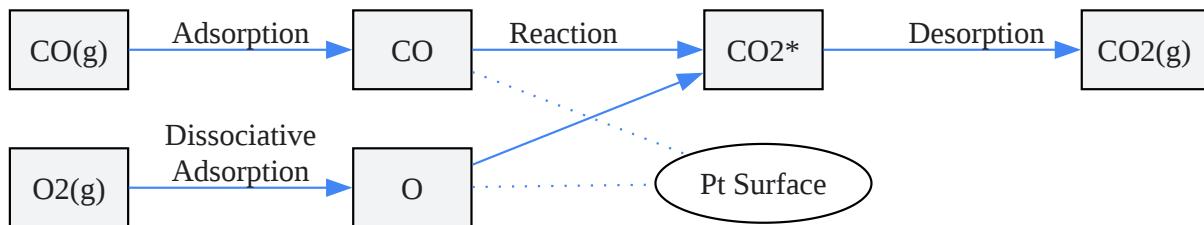
XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface.

Methodology:

- Sample Preparation: Similar to TPD, the sample is cleaned in a UHV chamber.
- X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al K α or Mg K α).
- Photoelectron Emission: The X-rays cause the emission of core-level electrons from the atoms in the sample.

- Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
- Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of different chemical species on the surface (e.g., adsorbed CO, CO₂, or carbonate species). Ambient-pressure XPS (AP-XPS) allows for the study of surfaces in the presence of a gas-phase environment, providing insights into reaction intermediates under more realistic conditions.[9][10][11]

Density Functional Theory (DFT) Calculations


DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In surface chemistry, it is widely used to calculate adsorption energies, dissociation barriers, and reaction pathways.

Methodology:

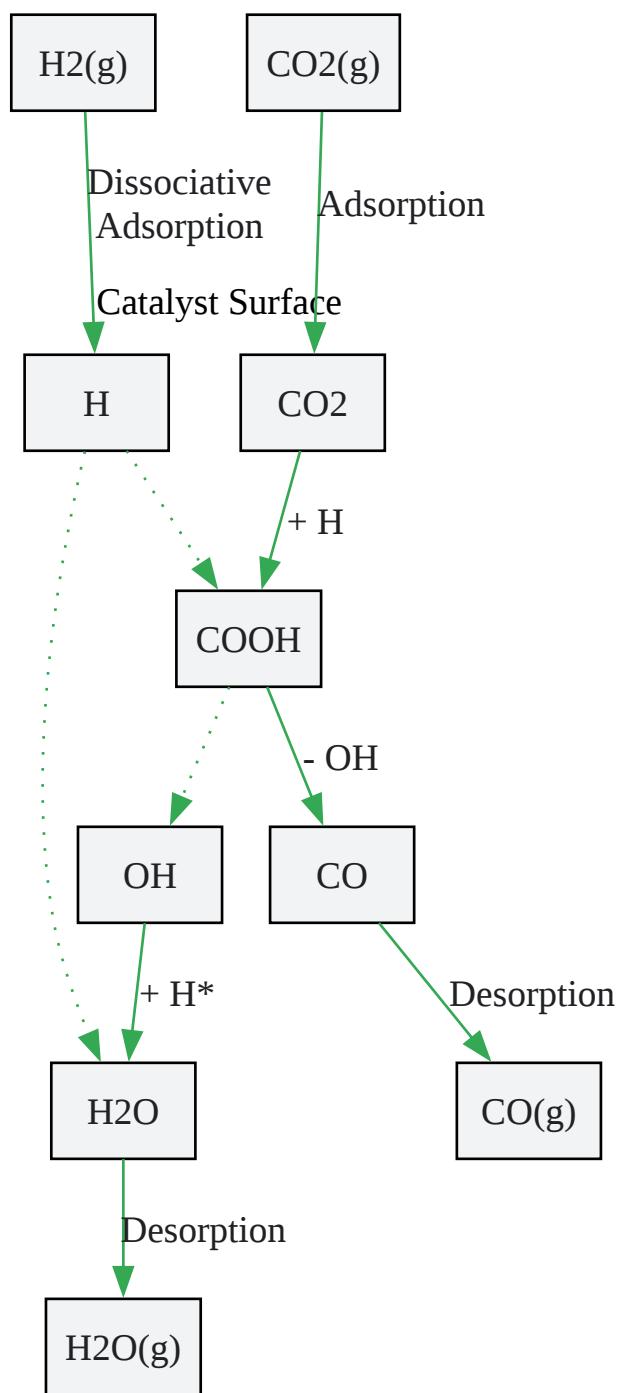
- Model Construction: A slab model is constructed to represent the surface of the material. This typically consists of several atomic layers with a vacuum layer to separate periodic images.
- Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., PBE, PW91) and basis set are chosen to describe the electronic interactions.[1][12] Van der Waals corrections are often included to accurately describe the weak interactions involved in physisorption.[3]
- Geometry Optimization: The positions of the atoms in the adsorbate and the top layers of the slab are allowed to relax to find the minimum energy configuration.
- Energy Calculations: The total energies of the clean slab, the isolated adsorbate molecule, and the slab with the adsorbed molecule are calculated. The adsorption energy is then determined as the difference between these energies.
- Transition State Search: For reaction pathways, methods like the Nudged Elastic Band (NEB) or Dimer method are used to find the transition state structure and calculate the activation energy barrier.[1]

Reaction Pathways and Mechanisms

The surface reactions of CO and CO₂ are highly dependent on the nature of the substrate. The following diagrams, generated using the DOT language, illustrate some of the fundamental reaction pathways.

[Click to download full resolution via product page](#)

CO Oxidation on a Platinum Surface.


The above diagram illustrates the Langmuir-Hinshelwood mechanism for CO oxidation on a platinum surface. Both CO and O₂ adsorb onto the surface, with O₂ dissociating into atomic oxygen. The adsorbed CO and O then react to form CO₂, which subsequently desorbs.

[Click to download full resolution via product page](#)

CO₂ Dissociation on an Iron Surface.

This diagram shows the direct dissociation of CO₂ on an iron surface. CO₂ first adsorbs onto the surface and then overcomes an energy barrier to reach a transition state where the C-O bond is elongated. Finally, it dissociates into adsorbed CO and atomic oxygen.

[Click to download full resolution via product page](#)

Associative Mechanism for the Reverse Water-Gas Shift Reaction.

The associative mechanism for the reverse water-gas shift (RWGS) reaction is depicted here. Adsorbed CO_2 reacts with an adsorbed hydrogen atom to form a carboxyl (COOH) intermediate. This intermediate then dissociates to form adsorbed CO and a hydroxyl (OH)

group, which further reacts with another hydrogen atom to produce water. Finally, CO and water desorb from the surface. This associative pathway is one of the proposed mechanisms for CO₂ hydrogenation.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Initial stages of CO₂ adsorption on CaO: a combined experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP08504K [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. digital.csic.es [digital.csic.es]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Comparative Assessment of First-Row 3d Transition Metals (Ti-Zn) Supported on CeO₂ Nanorods for CO₂ Hydrogenation [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Carbon Monoxide and Carbon Dioxide in Surface Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173338#comparative-study-of-co-vs-co2-in-surface-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com